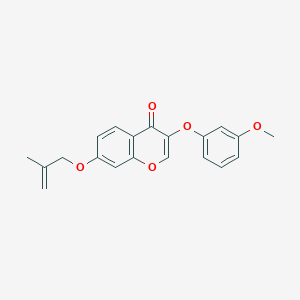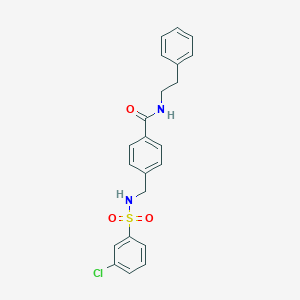
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one, also known as Daphnetin, is a natural coumarin derivative that has been found to possess various biological activities. Daphnetin is commonly found in plants such as Daphne odora, Daphne genkwa, and Wikstroemia indica.
作用机制
The mechanism of action of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is not fully understood. However, it has been found to inhibit various signaling pathways such as the NF-κB pathway and the MAPK pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has also been found to induce apoptosis in cancer cells through the activation of the caspase pathway. This leads to the cleavage of various proteins and ultimately leads to cell death.
Biochemical and Physiological Effects:
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition leads to a decrease in the production of pro-inflammatory mediators.
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has also been found to possess antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is that it is a natural compound, making it less toxic than synthetic compounds. It is also relatively easy to synthesize, making it readily available for scientific research.
One of the limitations of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is that its mechanism of action is not fully understood. This makes it difficult to determine its potential therapeutic applications.
未来方向
There are various future directions for the research of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one. One potential direction is the study of its potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis. Another potential direction is the study of its potential as a cancer therapeutic agent.
Further research is also needed to fully understand the mechanism of action of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one. This will help to determine its potential therapeutic applications and limitations.
Conclusion:
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is a natural coumarin derivative that possesses various biological activities. It has been found to have anti-inflammatory and anti-tumor activities, making it a promising compound for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one can be synthesized through various methods. One of the most common methods is through the use of 4-hydroxycoumarin and 3-methoxyphenol. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide (DMSO). The product is then purified through recrystallization.
科学研究应用
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has been found to possess various biological activities, making it a promising compound for scientific research. One of the most studied activities of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is its anti-inflammatory activity. 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has also been found to possess anti-tumor activity. It has been shown to induce apoptosis in various cancer cell lines. This makes it a potential candidate for cancer therapy.
属性
IUPAC Name |
3-(3-methoxyphenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13(2)11-23-15-7-8-17-18(10-15)24-12-19(20(17)21)25-16-6-4-5-14(9-16)22-3/h4-10,12H,1,11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUNEKOBFHIHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492804.png)
![N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492806.png)
![3-methoxy-N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide](/img/structure/B492807.png)
![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B492810.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492811.png)
![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B492812.png)
![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B492813.png)
![4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B492814.png)

![N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide](/img/structure/B492821.png)

![4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B492823.png)
![N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492826.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B492827.png)